molecular formula C16H23NO4 B6470363 2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 2640821-41-4

2-[(1,4-dioxan-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6470363
CAS No.: 2640821-41-4
M. Wt: 293.36 g/mol
InChI Key: HOQAZYPHZKHQJU-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . This particular compound has a 1,4-dioxane group attached to it. 1,4-Dioxane is a heterocyclic organic compound, classified as an ether . It is also substituted with two methoxy groups, which are ether groups attached to a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline core, the 1,4-dioxane ring, and the methoxy groups. The presence of these functional groups would likely influence the compound’s chemical behavior and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether groups might make the compound relatively polar, influencing its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not known, as it is a relatively unknown or unstudied compound .

Properties

IUPAC Name

2-(1,4-dioxan-2-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-18-15-7-12-3-4-17(9-13(12)8-16(15)19-2)10-14-11-20-5-6-21-14/h7-8,14H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQAZYPHZKHQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3COCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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